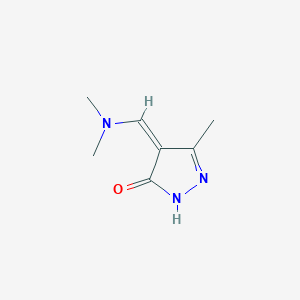
4-((Dimethylamino)methylene)-3-methyl-1H-pyrazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((Dimethylamino)methylene)-3-methyl-1H-pyrazol-5(4H)-one is a chemical compound known for its unique structure and properties It is a derivative of pyrazolone, a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dimethylamino)methylene)-3-methyl-1H-pyrazol-5(4H)-one typically involves the reaction of 3-methyl-1H-pyrazol-5(4H)-one with dimethylformamide dimethyl acetal (DMF-DMA). The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure efficient and cost-effective production. Additionally, industrial production would likely involve the use of continuous flow reactors to enhance reaction efficiency and product consistency.
化学反応の分析
Types of Reactions
4-((Dimethylamino)methylene)-3-methyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the pyrazolone ring.
Reduction: The major products are reduced forms of the compound, where the carbonyl group is converted to a hydroxyl group.
Substitution: The major products are substituted derivatives, where the dimethylamino group is replaced by other functional groups.
科学的研究の応用
4-((Dimethylamino)methylene)-3-methyl-1H-pyrazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-((Dimethylamino)methylene)-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses. The exact mechanism of action can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
4-Dimethylaminopyridine: A derivative of pyridine with similar dimethylamino functionality.
4-Dimethylaminophenyl: A compound with a dimethylamino group attached to a phenyl ring.
4-Dimethylaminopyrazole: A pyrazole derivative with a dimethylamino group.
Uniqueness
4-((Dimethylamino)methylene)-3-methyl-1H-pyrazol-5(4H)-one is unique due to its specific structure, which combines the pyrazolone ring with a dimethylamino group. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C7H11N3O |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
(4Z)-4-(dimethylaminomethylidene)-3-methyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C7H11N3O/c1-5-6(4-10(2)3)7(11)9-8-5/h4H,1-3H3,(H,9,11)/b6-4- |
InChIキー |
JIAJDMKYKJUFSN-XQRVVYSFSA-N |
異性体SMILES |
CC\1=NNC(=O)/C1=C\N(C)C |
正規SMILES |
CC1=NNC(=O)C1=CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-(5-hydroxy-1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-1H-pyrazol-3-yl)acetate](/img/structure/B11773062.png)
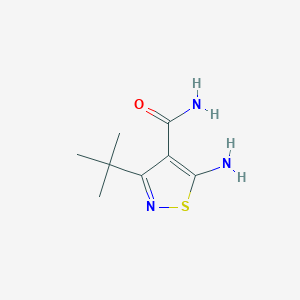
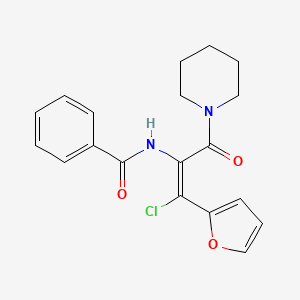
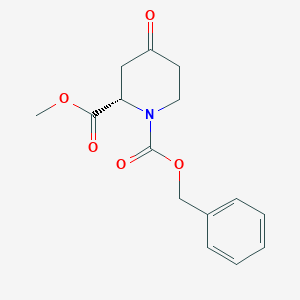

![6-Bromospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11773093.png)
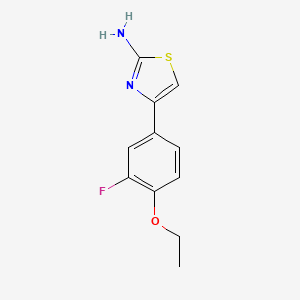
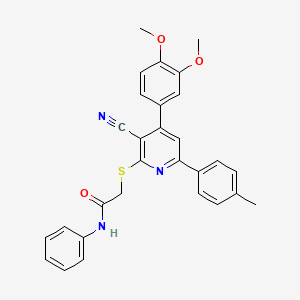
![3-Chloro-6-methyl-N-phenylbenzo[b]thiophene-2-carboxamide](/img/structure/B11773100.png)
![4-(Trifluoromethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B11773105.png)
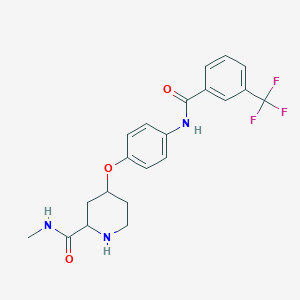
![tert-Butyl 3-oxo-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B11773123.png)
![3-(1-(2-Hydroxyethyl)-2-(4-methoxybenzylidene)hydrazinyl)benzo[d]isothiazole 1,1-dioxide](/img/structure/B11773125.png)
![Benzenesulfonylfluoride, 4-[2-[2,6-diamino-5-(3,4-dichlorophenyl)-4-pyrimidinyl]ethyl]-](/img/structure/B11773134.png)
